molecular formula C24H21N3O2 B2838868 N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide CAS No. 826999-84-2

N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide

Cat. No.: B2838868
CAS No.: 826999-84-2
M. Wt: 383.451
InChI Key: KGKPIDIDRWZTKC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring, a pyrroloquinoline moiety, and a benzamide group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multiple steps, including the formation of the furan ring, the pyrroloquinoline moiety, and the benzamide group. Common synthetic routes may include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrroloquinoline Moiety: This step often involves the condensation of an appropriate amine with a quinoline derivative, followed by cyclization.

    Coupling Reactions: The final step involves coupling the furan ring and the pyrroloquinoline moiety with a benzamide group using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The pyrroloquinoline moiety can be reduced to form dihydropyrroloquinoline derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrroloquinoline derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The furan ring and pyrroloquinoline moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-4-(quinolin-1-yl)benzamide
  • N-(furan-2-ylmethyl)-4-(2,3-dihydroquinolin-1-yl)benzamide
  • N-(furan-2-ylmethyl)-4-(7-methylquinolin-1-yl)benzamide

Uniqueness

N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide is unique due to the presence of the 7-methyl-2,3-dihydropyrrolo[2,3-b]quinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness can lead to different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-4-5-18-14-19-10-11-27(23(19)26-22(18)13-16)20-8-6-17(7-9-20)24(28)25-15-21-3-2-12-29-21/h2-9,12-14H,10-11,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKPIDIDRWZTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(CCN3C4=CC=C(C=C4)C(=O)NCC5=CC=CO5)C=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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